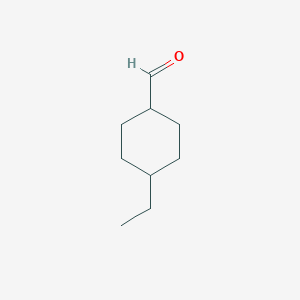

![molecular formula C7H5FN2O B061654 6-Fluorobenzo[d]isoxazol-3-ylamine CAS No. 177995-38-9](/img/structure/B61654.png)

6-Fluorobenzo[d]isoxazol-3-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

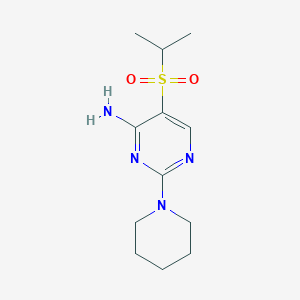

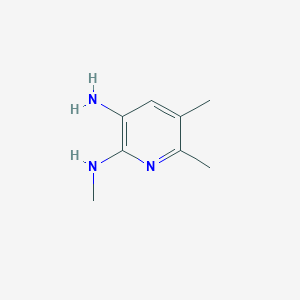

6-Fluorobenzo[d]isoxazol-3-ylamine is a novel bioactive heterocycle that has been synthesized and characterized for various applications in medicinal and materials chemistry. This compound is of interest due to its unique structural features and potential biological activities.

Synthesis Analysis

The synthesis of 6-Fluorobenzo[d]isoxazol-3-ylamine involves the preparation from 3-(piperidin-4-yl)benzo[d]isoxazole, followed by evaluation for antiproliferative activity. The structural characterization utilizes techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Prasad et al., 2018).

Molecular Structure Analysis

The compound crystallizes in the monoclinic crystal system, and the molecular structure is stabilized by both inter and intra-molecular hydrogen bonds. The piperidine and morpholine rings adopt a chair conformation, while the benzisoxazole ring is planar. Hirshfeld surface analysis has been used to analyze intermolecular interactions present in the solid state of the crystal (Prasad et al., 2018).

Chemical Reactions and Properties

The compound has shown potential for various chemical reactions, including the click chemistry approach for synthesizing related compounds with enhanced biological activities. It exhibits thermal stability, confirmed through TGA and DSC techniques, and its crystal structure has been confirmed by single crystal XRD analysis (Govindhan et al., 2017).

Physical Properties Analysis

The liquid crystalline properties of derivatives of 6-Fluorobenzo[d]isoxazol-3-ylamine have been explored, indicating potential applications in materials science. The synthesis and mesomorphic properties of these derivatives highlight their suitability for use in advanced materials (Bezborodov et al., 2003).

Chemical Properties Analysis

The antimicrobial and antioxidant activities of thiourea and urea derivatives of 6-Fluorobenzo[d]isoxazol-3-ylamine have been evaluated, revealing a new class of promising lead compounds for further development. These derivatives exhibit good antibacterial, antifungal, and antioxidant activity compared to standard drugs (Sudhamani et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

6-Fluorobenzo[d]isoxazol-3-ylamine has been utilized as a starting material or key intermediate in the synthesis of various compounds. For instance, Govindhan et al. (2017) synthesized a compound using a click chemistry approach, starting with 2-azido-1-(4-(6-fluorobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone. The synthesized compound was thoroughly characterized using IR, NMR, and MS studies, and its structure was confirmed through single crystal XRD analysis. The compound demonstrated thermal stability and cytotoxicity, suggesting potential for further biological applications (Govindhan et al., 2017).

Biological Applications

Research by Prasad et al. (2018) explored the synthesis of a novel bioactive heterocycle from 3-(piperidin-4-yl)benzo[d]isoxazole and evaluated its antiproliferative activity. This study highlights the compound's potential in cancer treatment, supported by structural characterization and analysis of intermolecular interactions through Hirshfeld surface analysis (Prasad et al., 2018).

Antiviral and Antimicrobial Activity

Xie et al. (2017) reported on the synthesis of novel a-aminophosphonates containing 6-fluorobenzothiazole moiety derivatives, showing significant antiviral activities against tobacco mosaic virus (TMV) and potato virus Y (PVY), suggesting the utility of 6-Fluorobenzo[d]isoxazol-3-ylamine derivatives in developing antiviral agents (Xie et al., 2017).

Structural and Functional Insights

Kumara et al. (2017) synthesized bisthiourea derivatives of dipeptide conjugated to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, evaluating their anti-inflammatory and antimicrobial properties. The study demonstrated significant activity, indicating the potential of these compounds as therapeutic agents (Kumara et al., 2017).

Molecular Docking and SAR Analysis

Anuse et al. (2019) synthesized and evaluated a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide for their antimicrobial activity and docking properties, providing insights into the structure-activity relationships of these compounds (Anuse et al., 2019).

Safety And Hazards

The safety information for 6-Fluorobenzo[d]isoxazol-3-ylamine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Zukünftige Richtungen

A potent antipsychotic drug candidate bearing a 6-fluorobenzo[d]isoxazol-3-yl motif has shown promising in vitro and in vivo antipsychotic effects . This suggests that 6-Fluorobenzo[d]isoxazol-3-ylamine and related compounds could be further investigated for their potential therapeutic applications .

Eigenschaften

IUPAC Name |

6-fluoro-1,2-benzoxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAYZOWGECIQOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)ON=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441323 |

Source

|

| Record name | 6-Fluorobenzo[d]isoxazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluorobenzo[d]isoxazol-3-ylamine | |

CAS RN |

177995-38-9 |

Source

|

| Record name | 6-Fluorobenzo[d]isoxazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

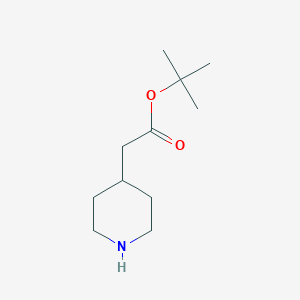

![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B61596.png)

![Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B61601.png)